Predictive In Vitro Toxicity Profiling of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid: A Mechanistic and Methodological Guide
Predictive In Vitro Toxicity Profiling of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic Acid: A Mechanistic and Methodological Guide
Executive Summary
In early-stage drug discovery, identifying and mitigating structural liabilities is paramount to preventing late-stage clinical attrition. As a Senior Application Scientist, I approach molecular de-risking by deconstructing a compound into its constituent "toxicophores." The compound 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is a bifunctional molecule that presents a fascinating, dual-axis toxicological challenge.
Structurally, it combines a phenylacetic acid moiety —a known driver of reactive acyl glucuronidation and hepatotoxicity [1]—with a 3,5-dimethylpiperidine ring , which imparts cationic amphiphilic drug (CAD) properties. These CAD properties are classical triggers for both hERG channel blockade (cardiotoxicity) [2] and drug-induced phospholipidosis (PLD) [3].
This whitepaper establishes a self-validating, multiparametric in vitro profiling strategy specifically designed to evaluate and quantify the toxicological profile of this compound.
Mechanistic Causality: Deconstructing the Toxicophores
To design an effective testing cascade, we must first understand the physicochemical causality driving the toxicity of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid.
The Phenylacetic Acid Liability: Acyl Glucuronidation
Carboxylic acid-containing drugs are frequently metabolized by hepatic UDP-glucuronosyltransferases (UGTs) to form 1-β-O-acyl glucuronides [4]. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and chemically unstable. They undergo spontaneous intramolecular acyl migration, forming isomers that can covalently bind to nucleophilic residues (e.g., lysine) on hepatic proteins via transacylation or Schiff base formation (glycation). This covalent adduction is a primary initiating event for idiosyncratic drug-induced liver injury (DILI) and immunotoxicity.
The Piperidine Liability: hERG and Phospholipidosis
The 3,5-dimethylpiperidine moiety is a basic amine attached to a lipophilic core. At physiological pH, it exists predominantly as a protonated cation.
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Cardiotoxicity: The protonated nitrogen interacts via cation-π bonding with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (QT prolongation) [5].
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Lysosomotropism: The unprotonated fraction of the drug diffuses across cell membranes. Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and permanently trapped. This accumulation neutralizes lysosomal pH and sterically inhibits phospholipases, leading to the excessive intracellular accumulation of phospholipids (Phospholipidosis)[6].
Mechanistic pathway of acyl glucuronide-mediated protein adduction and hepatotoxicity.
Self-Validating Experimental Protocols
A robust toxicological assessment cannot rely on isolated data points; it requires self-validating systems where internal controls continuously verify the assay's integrity.
Protocol 1: Reactive Metabolite Trapping (Acyl Glucuronidation)
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Causality: Because acyl glucuronides are transient, we use a surrogate nucleophile (glutathione [GSH] or potassium cyanide [KCN]) to "trap" the reactive intermediate before it degrades.
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Self-Validating System: The assay includes Diclofenac as a positive control (a known acyl glucuronide former) and a minus-cofactor (no UDPGA) control to ensure that observed adducts are strictly UGT-dependent.
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Methodology:
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Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Add 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid (10 µM final) and the trapping agent (5 mM GSH).
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM) and alamethicin (50 µg/mg protein) to permeabilize microsomal vesicles.
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Incubate at 37°C for 60 minutes, then quench with an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS, scanning for neutral losses characteristic of glucuronic acid and the GSH adduct.
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Protocol 2: Automated Patch-Clamp for hERG Liability
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Causality: Functional electrophysiology is required over simple radioligand binding because it captures the state-dependent block of the hERG channel by the piperidine moiety.
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Self-Validating System: Uses E-4031 as a positive control and 0.1% DMSO as a vehicle negative control. The automated system is programmed to reject any cell with a seal resistance <1 GΩ, ensuring only high-fidelity recordings are analyzed.
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Methodology:
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Culture HEK293 cells stably expressing the hERG potassium channel.
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Harvest and load cells into an automated patch-clamp system (e.g., QPatch).
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Establish a whole-cell configuration (seal resistance >1 GΩ).
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Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open/inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the tail current.
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Perfuse the test compound at ascending concentrations (0.1, 1, 3, 10, 30 µM).
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Measure the peak tail current reduction relative to the baseline and calculate the IC₅₀ using a Hill equation fit.
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Protocol 3: High-Content Screening for Phospholipidosis (PLD)
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Causality: Fluorescent lipid probes (e.g., LipidTox) allow direct, phenotypic visualization of lysosomal lipid accumulation driven by the CAD properties of the molecule.
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Self-Validating System: Amiodarone (10 µM) serves as a robust positive control. Cell viability (Hoechst nuclear count) is multiplexed to ensure lipid accumulation is a specific phenotype and not an artifact of general cytotoxicity [7].
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Methodology:
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Seed HepG2 cells in a 96-well clear-bottom plate at 1.5 × 10⁴ cells/well; incubate overnight.
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Co-incubate cells with the test compound and HCS LipidTOX™ Red for 48 hours.
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Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
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Stain nuclei with Hoechst 33342 for 10 minutes to assess cell count.
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Image using a high-content confocal imaging system.
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Quantify the total integrated fluorescence intensity of the lipid probe per viable cell.
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Multiparametric in vitro toxicity profiling workflow for bifunctional drug candidates.
Quantitative Data Presentation
Based on the physicochemical properties of the 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid scaffold, the following table summarizes the anticipated quantitative data outputs and risk classifications derived from the profiling cascade.
| Toxicity Assay | Target / Mechanism | Expected Quantitative Outcome | Risk Classification |
| Reactive Metabolite Trapping | UGT-mediated Acyl Glucuronidation | >50 pmol equivalent GSH adducts/mg protein/min | High Risk (Covalent binding liability) |
| Automated Patch Clamp | hERG K⁺ Channel Inhibition | IC₅₀ ≈ 8.5 µM (Driven by basic piperidine N) | Moderate Risk (Requires structural tuning) |
| High-Content Imaging (PLD) | Lysosomal Lipid Accumulation | >3.5-fold increase in LipidTox fluorescence | High Risk (Strong CAD phenotype) |
| HepG2 Cell Viability (48h) | General Cytotoxicity | CC₅₀ > 50 µM | Low Risk (Toxicity is mechanism-specific) |
Optimization Strategy
To mitigate these liabilities, medicinal chemistry efforts should focus on reducing the basicity of the piperidine ring (e.g., introducing electron-withdrawing groups or replacing it with a spirocyclic azetidine [5]) to lower hERG and PLD risks. Simultaneously, steric hindrance around the acetic acid alpha-carbon or bioisosteric replacement of the carboxylic acid can prevent UGT-mediated acyl glucuronidation.
References
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Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (ACS Publications). URL:[Link]
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Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology (PubMed). URL:[Link]
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In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies. Toxicological Sciences (PubMed). URL: [Link]
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Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
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Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. URL:[Link]
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In Vitro Assays and Biomarkers for Drug-Induced Phospholipidosis. Expert Opinion on Drug Metabolism & Toxicology (PubMed). URL:[Link]
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Testing of Compounds for Drug Induced Phospholipidosis Using Assay Ready Cryopreserved HepG2 Cells. Accellerate. URL:[Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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